

Synthesis and characterization of N-Acetyl-(+)-Pseudoephedrine

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Compound of Interest

Compound Name: **N-Acetyl-(+)-Pseudoephedrine**

Cat. No.: **B114151**

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An In-depth Technical Guide to the Synthesis and Characterization of **N-Acetyl-(+)-Pseudoephedrine**

Introduction

N-Acetyl-(+)-Pseudoephedrine is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine, which possesses a (1S,2S) stereochemical configuration. The acetylation of the secondary amine group yields the tertiary amide, **N-Acetyl-(+)-Pseudoephedrine**. This modification is significant as it alters the chemical reactivity of the nitrogen atom, making the compound a valuable chiral auxiliary in asymmetric synthesis. When used with a strong base, the amide can form an enolate that undergoes highly diastereoselective alkylation reactions, which is critical for synthesizing complex molecules with specific three-dimensional structures, such as biologically active compounds. This guide provides a comprehensive overview of its synthesis and detailed characterization methods for researchers and professionals in drug development and organic chemistry.

Physicochemical Properties

The fundamental chemical and physical properties of **N-Acetyl-(+)-Pseudoephedrine** are summarized below. These properties are essential for its handling, application, and analysis.

Property	Value	Source
IUPAC Name	N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide	
Molecular Formula	C ₁₂ H ₁₇ NO ₂	
Molecular Weight	207.27 g/mol	
CAS Number	84472-25-3	
Accurate Mass	207.125928785 Da	
Appearance	Crystalline solid (predicted)	
InChI Key	ZZGMTCKULVMTDB-JYOIKCWSA-N	

Synthesis of N-Acetyl-(+)-Pseudoephedrine

The most direct method for synthesizing **N-Acetyl-(+)-Pseudoephedrine** is the N-acylation of (+)-pseudoephedrine. This involves the reaction of the secondary amine group of pseudoephedrine with an acetylating agent, typically acetic anhydride.

Experimental Protocol: N-Acylation

This protocol is adapted from established procedures for the acetylation of ephedrine isomers.

Materials:

- (+)-Pseudoephedrine (1 mole equivalent)
- Acetic Anhydride (3 mole equivalents)
- Toluene or Ethyl Acetate (for extraction)
- Deionized Water
- Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, charge (+)-pseudoephedrine (1.0 mole eq.).
- Reagent Addition: Add acetic anhydride (3.0 mole eq.) to the flask.
- Reaction Conditions: Warm the reaction mixture using a water bath to 65-70°C while stirring. Maintain this temperature for approximately two hours to ensure the reaction goes to completion.
- Quenching: After the reaction period, cool the mixture to room temperature and cautiously add deionized water to quench the excess acetic anhydride.
- Extraction: Transfer the mixture to a separatory funnel and extract the N-acetyl derivative with an organic solvent such as toluene or ethyl acetate (3x volumes).
- Washing: Combine the organic layers and wash with deionized water until the aqueous phase is neutral.
- Drying and Concentration: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude **N-Acetyl-(+)-Pseudoephedrine**.
- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

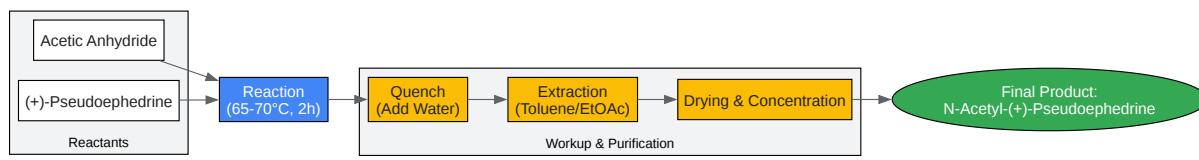


Diagram 1: Synthesis Workflow for N-Acetyl-(+)-Pseudoephedrine

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Caption: Synthesis workflow for **N-Acetyl-(+)-Pseudoephedrine**.

Characterization and Structural Elucidation

A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of the synthesized **N-Acetyl-(+)-Pseudoephedrine**.

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